NG 52 Exhibits Divergent Potency Against Yeast vs. Mammalian CDKs, Unlike Purvalanol Analogs
NG 52 demonstrates a unique species-specific potency profile compared to its close analog, purvalanol A. While NG 52 inhibits yeast Cdc28p with an IC50 of 7 μM and Pho85p with an IC50 of 2 μM, it is significantly less potent against mammalian cdc2-cyclin B (IC50 = 340 nM). In contrast, purvalanol A is a potent mammalian CDK inhibitor (cdc2-cyclin B IC50 = 4 nM) but is not reported to exhibit this yeast-specific activity profile [1]. This quantitative difference defines NG 52 as a preferred tool for probing yeast CDK function with minimal mammalian off-target activity at standard working concentrations.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Cdc28p: 7 μM; Pho85p: 2 μM; cdc2-cyclin B: 340 nM |
| Comparator Or Baseline | Purvalanol A: cdc2-cyclin B: 4 nM; Cdc28p data not reported/not a primary target |
| Quantified Difference | NG 52 is ~85-fold less potent than Purvalanol A against cdc2-cyclin B, yet retains defined yeast kinase inhibition. |
| Conditions | In vitro kinase assays using purified enzymes or cell lysates. |
Why This Matters
This selectivity profile makes NG 52 the scientifically appropriate choice for yeast genetic and cell cycle studies, whereas purvalanol A is better suited for mammalian systems.
- [1] Adooq Bioscience. Purvalanol A Product Datasheet. View Source
